molecular formula C16H12F2N6O3 B2682290 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide CAS No. 1396876-53-1

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide

Cat. No.: B2682290
CAS No.: 1396876-53-1
M. Wt: 374.308
InChI Key: QXSQHEFRDOPMIW-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a phenyl group, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the difluorobenzamide moiety is attached using standard amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability. Key considerations in industrial production include the selection of solvents, catalysts, and purification methods to ensure high purity and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The difluorobenzamide moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The overall effect is modulated by the specific pathways and targets involved, which can vary depending on the application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate
  • N-(2-Amino-2-oxoethyl)-4-(2-{[4-(4-morpholinyl)phenyl]amino}-4-pyrimidinyl)benzamide
  • 4-Aminocoumarin derivatives

Uniqueness

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide stands out due to its unique combination of a tetrazole ring and a difluorobenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N6O3/c17-12-6-1-9(7-13(12)18)15(26)20-10-2-4-11(5-3-10)24-16(27)23(21-22-24)8-14(19)25/h1-7H,8H2,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSQHEFRDOPMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)F)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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